Cas no 99276-82-1 (1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-)

1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis- structure
99276-82-1 structure
Product Name:1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-
CAS No:99276-82-1
MF:C22H10N4O2
MW:362.340404033661
CID:750296
PubChem ID:3317450
Update Time:2025-04-19

1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-
    • 4-[2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile
    • SCHEMBL1940627
    • NCGC00325030-01
    • DTXSID20391402
    • 4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile
    • 4-[2-(3,4-dicyanophenoxy)phenoxy]phthalonitrile
    • bis(3,4 dicyanophen oxy)benzene
    • Oprea1_209825
    • AKOS003646369
    • AB01322344-02
    • 2-CYANO-4-[2-(3,4-DICYANOPHENOXY)PHENOXY]PHENYL CYANIDE
    • 99276-82-1
    • Inchi: 1S/C22H10N4O2/c23-11-15-5-7-19(9-17(15)13-25)27-21-3-1-2-4-22(21)28-20-8-6-16(12-24)18(10-20)14-26/h1-10H
    • InChI Key: WZJFBONYJSRRPZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C#N)=C(C#N)C=1)C1=CC=CC=C1OC1C=CC(C#N)=C(C#N)C=1

Computed Properties

  • Exact Mass: 362.08037557g/mol
  • Monoisotopic Mass: 362.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 114Ų
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